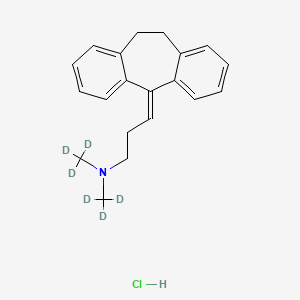

Amitriptyline-d6 Hydrochloride

Descripción general

Descripción

Amitriptyline-d6 Hydrochloride is a deuterated form of Amitriptyline Hydrochloride, a tricyclic antidepressant. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of Amitriptyline. The deuterium atoms in this compound replace hydrogen atoms, which helps in tracing the compound in biological systems without altering its pharmacological properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Amitriptyline-d6 Hydrochloride involves the deuteration of Amitriptyline. The process typically starts with the preparation of deuterated precursors, followed by the introduction of these precursors into the synthesis pathway of Amitriptyline. The final step involves the formation of the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process includes:

- Deuteration of starting materials.

- Synthesis of the deuterated intermediate.

- Conversion of the intermediate to Amitriptyline-d6.

- Formation of the hydrochloride salt through acid-base reactions.

Análisis De Reacciones Químicas

Types of Reactions: Amitriptyline-d6 Hydrochloride undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst.

Major Products:

Oxidation: Formation of hydroxylated derivatives.

Reduction: Formation of reduced amines.

Substitution: Formation of halogenated derivatives.

Aplicaciones Científicas De Investigación

Scientific Research Applications

Amitriptyline-d6 Hydrochloride is widely used across various domains of scientific research:

Pharmacokinetic Studies

- Purpose : To determine the absorption, distribution, metabolism, and excretion profiles of amitriptyline.

- Methodology : The stable isotope labeling with deuterium allows for detailed tracking of the drug's metabolic pathways without altering its pharmacological effects. Studies have shown variable absorption rates with peak plasma concentrations occurring between 2 to 12 hours post-administration.

Metabolic Pathway Analysis

- Application : Understanding the metabolic fate of amitriptyline in biological systems.

- Findings : Research indicates that amitriptyline-d6 is metabolized predominantly by cytochrome P450 enzymes (CYP2D6, CYP2C19), which convert it into its active metabolite, nortriptyline.

Biochemical Research

- Use : As a tracer in studying reaction mechanisms and pathways.

- Impact : The compound's ability to provide insights into biochemical interactions enhances the understanding of antidepressant actions at a molecular level.

Quality Control in Pharmaceutical Industry

- Role : Employed in the validation of analytical methods for quality control of amitriptyline formulations.

- Significance : Ensures that pharmaceutical products meet required standards for efficacy and safety.

Case Study 1: Amitriptyline Dependence

A case study documented a patient who developed dependence on amitriptyline after self-medicating for sleep issues. Initially prescribed low doses, the patient escalated to excessive doses over time, leading to withdrawal symptoms and significant psychological dependence. This highlights potential misuse associated with long-term use of amitriptyline derivatives .

Case Study 2: Pharmacokinetic Research

Research utilizing amitriptyline-d6 has provided insights into its metabolic pathways and interactions with other drugs. A study demonstrated significant interactions with various substances, emphasizing the need for careful monitoring during concurrent medication therapy .

Mecanismo De Acción

Amitriptyline-d6 Hydrochloride exerts its effects by inhibiting the reuptake of neurotransmitters such as serotonin and norepinephrine. This inhibition increases the concentration of these neurotransmitters in the synaptic clefts, enhancing their effects. The compound also binds to various receptors, including serotonin, adrenergic, muscarinic, and histamine receptors, contributing to its pharmacological profile.

Comparación Con Compuestos Similares

Amitriptyline Hydrochloride: The non-deuterated form, used as an antidepressant.

Nortriptyline Hydrochloride: A metabolite of Amitriptyline with similar pharmacological properties.

Imipramine Hydrochloride: Another tricyclic antidepressant with a similar mechanism of action.

Uniqueness: Amitriptyline-d6 Hydrochloride is unique due to the presence of deuterium atoms, which makes it an invaluable tool in research for tracing and studying the pharmacokinetics and metabolism of Amitriptyline without altering its pharmacological effects.

Actividad Biológica

Amitriptyline-d6 Hydrochloride is a deuterated analog of the tricyclic antidepressant amitriptyline, primarily used in research to study drug metabolism and pharmacokinetics. This article explores its biological activity, mechanisms of action, pharmacological properties, and relevant case studies.

Overview of this compound

This compound (CAS Number: 203645-63-0) retains the pharmacological characteristics of its parent compound while allowing for precise tracking in biological studies due to the incorporation of deuterium. The molecular formula is , with a molecular weight of approximately 319.90 g/mol.

Amitriptyline-d6 functions primarily as a serotonin-norepinephrine reuptake inhibitor (SNRI) . It inhibits the reuptake of serotonin (5-HT) and norepinephrine (NE) at the presynaptic neuronal membrane, leading to increased levels of these neurotransmitters in the synaptic cleft. The inhibition constants for human serotonin reuptake transporter (SERT) and norepinephrine reuptake transporter (NET) are reported as 3.45 nM and 13.3 nM, respectively .

Biochemical Pathways

The compound influences several biochemical pathways:

- SERT and NET Inhibition : By blocking these transporters, amitriptyline-d6 enhances serotonergic and noradrenergic signaling.

- Metabolism : The metabolism predominantly involves cytochrome P450 enzymes (CYP2C19, CYP2D6), which convert amitriptyline into its active metabolite, nortriptyline .

Pharmacokinetics

Amitriptyline-d6 exhibits variable absorption rates, with peak plasma concentrations occurring between 2 to 12 hours post-administration. The stable isotope labeling allows for detailed pharmacokinetic studies that can elucidate absorption, distribution, metabolism, and excretion profiles without altering the drug's pharmacological properties.

Biological Activity

The biological activity of amitriptyline-d6 mirrors that of amitriptyline:

- Antidepressant Effects : It is effective in treating depressive disorders, with effects observable typically after 10-14 days of treatment.

- Analgesic Properties : It has been shown to alleviate chronic pain conditions due to its dual action on serotonin and norepinephrine pathways .

Case Study 1: Amitriptyline Dependence

A case study highlighted a patient who developed dependence on amitriptyline after self-medicating due to sleep issues. Initially prescribed low doses, the patient escalated to excessive doses over time, leading to withdrawal symptoms and significant psychological dependence. This case underscores the potential for misuse associated with long-term use of amitriptyline derivatives .

Case Study 2: Pharmacokinetic Research

Research utilizing amitriptyline-d6 has provided insights into its metabolic pathways and interactions with other drugs. Studies have demonstrated significant interactions with various substances, emphasizing the need for careful monitoring during concurrent medication therapy.

Comparative Analysis

To understand the uniqueness of this compound in comparison to other compounds, the following table summarizes key features:

| Compound Name | Structure Type | Primary Use | Unique Feature |

|---|---|---|---|

| Amitriptyline | Tricyclic antidepressant | Depression treatment | Standard form without isotopic labeling |

| Nortriptyline | Tricyclic antidepressant | Depression and pain management | Active metabolite of amitriptyline |

| Desipramine | Tricyclic antidepressant | Depression treatment | Selective norepinephrine reuptake inhibition |

| Clomipramine | Tricyclic antidepressant | Depression and OCD treatment | Potent serotonin reuptake inhibitor |

| Doxepin | Tricyclic antidepressant | Depression and anxiety relief | Also used as an antihistamine |

| Amitriptyline-d6 | Tricyclic antidepressant | Research applications | Stable isotope labeling for tracking |

Propiedades

IUPAC Name |

3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)-N,N-bis(trideuteriomethyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N.ClH/c1-21(2)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20;/h3-6,8-12H,7,13-15H2,1-2H3;1H/i1D3,2D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFYRPLNVJVHZGT-TXHXQZCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31)C([2H])([2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203645-63-0 | |

| Record name | 3-(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-N,N-dimethyl-1-propanamine-d6 Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.